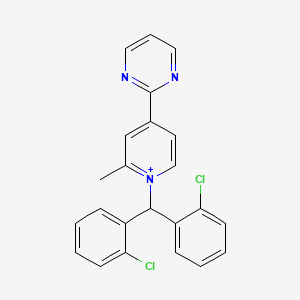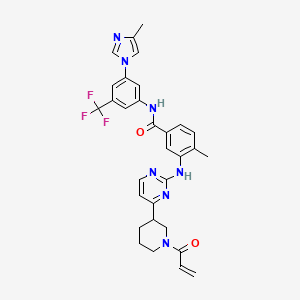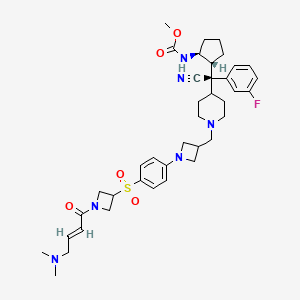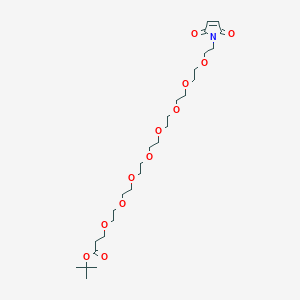
马来酰亚胺-PEG8-叔丁酯
描述
Mal-PEG8-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .
科学研究应用
Mal-PEG8-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides for various biological studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings and adhesives
作用机制
Target of Action
The primary target of Mal-PEG8-t-butyl ester is biomolecules with a thiol group . The compound contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Mode of Action
Mal-PEG8-t-butyl ester acts as a non-cleavable linker for bio-conjugation . It contains a maleimide group and a COOR/Ester group linked through a linear PEG chain . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Pharmacokinetics
The pharmacokinetics of Mal-PEG8-t-butyl ester are influenced by its PEGylation . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . .
Result of Action
The result of Mal-PEG8-t-butyl ester’s action is the formation of a stable conjugate between two biomolecules . This can be used in various applications, including drug delivery, where the linker can connect a drug molecule to a targeting moiety .
Action Environment
The action of Mal-PEG8-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound is typically stored at -20°C to maintain its stability .
生化分析
Biochemical Properties
Mal-PEG8-t-butyl ester plays a significant role in biochemical reactions due to its ability to form covalent bonds with biomolecules containing a thiol group . This property allows it to connect biomolecules with a thiol, thereby facilitating various biochemical interactions .
Molecular Mechanism
At the molecular level, Mal-PEG8-t-butyl ester exerts its effects through its maleimide group, which reacts with a thiol group to form a covalent bond . This enables the connection of biomolecules with a thiol, thereby influencing various molecular processes.
Temporal Effects in Laboratory Settings
It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions , which could potentially influence its long-term effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
Mal-PEG8-t-butyl ester is synthesized through a multi-step process involving the conjugation of maleimide and t-butyl ester groups to a polyethylene glycol chain. The reaction typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) to form polyethylene glycol-NHS ester.
Conjugation with Maleimide: The activated polyethylene glycol-NHS ester is reacted with maleimide under mild conditions to form polyethylene glycol-maleimide.
Introduction of t-butyl Ester Group: The polyethylene glycol-maleimide is then reacted with t-butyl ester under acidic conditions to form Mal-PEG8-t-butyl ester
Industrial Production Methods
Industrial production of Mal-PEG8-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Mal-PEG8-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups in substitution reactions to form stable thioether bonds.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in aqueous media at neutral pH.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are employed to deprotect the t-butyl ester group
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Deprotection Reactions: The major product is the free carboxyl group
相似化合物的比较
Similar Compounds
Mal-PEG4-t-butyl ester: Contains a shorter polyethylene glycol spacer.
Mal-PEG12-t-butyl ester: Contains a longer polyethylene glycol spacer.
Mal-PEG8-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a t-butyl ester group
Uniqueness
Mal-PEG8-t-butyl ester is unique due to its specific combination of a maleimide group, a t-butyl ester group, and an eight-unit polyethylene glycol spacer. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLDMZFBZWLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301106410 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055048-43-4 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


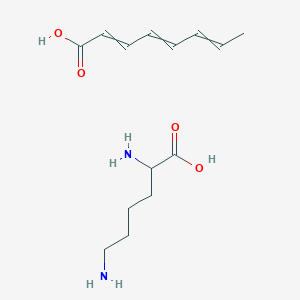
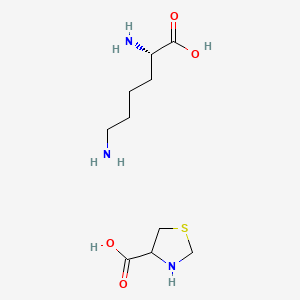

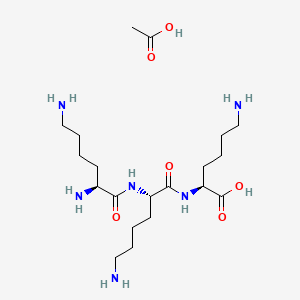

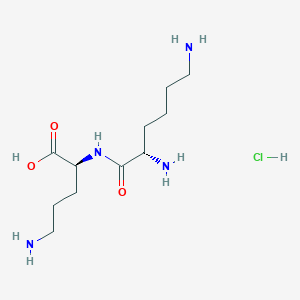

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
![4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B608790.png)
